molecular formula C12H20Cl2N2 B2668234 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride CAS No. 2244085-62-7

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2668234
CAS No.: 2244085-62-7
M. Wt: 263.21
InChI Key: JPCBPKQFHZCFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N2. It is a derivative of pyridine, featuring a piperidine ring substituted at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P280, P301+P312, and P302+P352 .

Future Directions

The future directions for research on 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride and similar compounds are vast. Piperidine derivatives are among the most important synthetic fragments for designing drugs , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2,6-dimethylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated piperidine derivatives .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both pyridine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,6-dimethyl-3-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;;/h3-4,11,13H,5-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCBPKQFHZCFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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